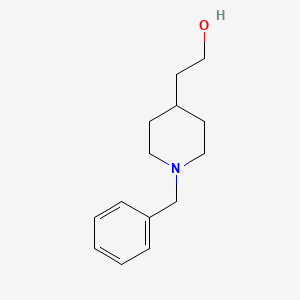

2-(1-Benzylpiperidin-4-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFPTWSKNJHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369335 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76876-70-5 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-(1-Benzylpiperidin-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(1-Benzylpiperidin-4-yl)ethanol. This compound, and its derivatives, are of interest in medicinal chemistry, particularly for their potential interaction with sigma receptors. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and outlines methods for its analytical characterization. Furthermore, it explores the biological context of this compound class by detailing the sigma-1 receptor signaling pathway, a key target for many benzylpiperidine derivatives.

Chemical and Physical Properties

This compound is a piperidine derivative characterized by a benzyl group attached to the piperidine nitrogen and a 2-hydroxyethyl substituent at the 4-position. While specific experimental values for some physical properties are not widely published, its basic chemical properties are well-defined.

| Property | Value | Source |

| CAS Number | 76876-70-5 | [1] |

| Molecular Formula | C₁₄H₂₁NO | [1] |

| Molecular Weight | 219.32 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Storage | Sealed in dry, 2-8°C | [1] |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water is predicted due to the hydrophobic benzyl and piperidine rings.[2] | Inferred |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. A common route involves the preparation of 1-benzyl-4-piperidone, followed by a Wittig reaction to introduce the two-carbon side chain, and subsequent reduction. An alternative and more direct approach is the reduction of an ester precursor, such as ethyl 2-(1-benzylpiperidin-4-yl)acetate.

Synthesis of the Precursor: 1-Benzyl-4-piperidone

A common precursor for the synthesis of 4-substituted piperidines is 1-benzyl-4-piperidone.

Reaction Scheme:

Figure 1: Synthesis of 1-benzyl-4-piperidone.

Experimental Protocol: A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF) is stirred at room temperature. Benzyl bromide is then added dropwise, and the reaction mixture is heated. After completion, the mixture is cooled, filtered, and quenched with ice water. The product is extracted with an organic solvent, such as ethyl acetate, washed, dried, and the solvent is evaporated to yield 1-benzyl-4-piperidone.[3]

Synthesis of this compound via Reduction of Ethyl 2-(1-benzylpiperidin-4-yl)acetate

The target compound can be synthesized by the reduction of the corresponding ethyl ester using a strong reducing agent like lithium aluminum hydride (LAH).

Reaction Scheme:

Figure 2: Reduction of the ethyl ester to the primary alcohol.

Experimental Protocol (General Procedure for LAH Reduction of Esters):

-

Apparatus: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube is used. The reaction is carried out under an inert atmosphere (nitrogen or argon).

-

Reaction: A suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent, such as tetrahydrofuran (THF), is prepared in the reaction flask and cooled in an ice bath. A solution of ethyl 2-(1-benzylpiperidin-4-yl)acetate in dry THF is added dropwise to the LAH suspension while maintaining the low temperature.

-

Workup: After the addition is complete, the reaction is stirred and may be allowed to warm to room temperature or gently refluxed to ensure completion. The reaction is then carefully quenched by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts in a granular form that is easily filtered.

-

Purification: The resulting slurry is filtered, and the solid residue is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.[4][5][6][7]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Spectral Features:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzylic Protons: A singlet around δ 3.5 ppm for the two protons of the -CH₂-Ph group.

-

Hydroxyethyl Protons: A triplet around δ 3.6 ppm for the -CH₂-OH protons and a quartet or multiplet for the -CH₂-CH₂-OH protons. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

-

Piperidine Ring Protons: A series of multiplets in the upfield region (δ 1.2-3.0 ppm) corresponding to the protons on the piperidine ring.

Expected ¹³C-NMR Spectral Features:

-

Aromatic Carbons: Signals in the range of δ 127-140 ppm for the carbons of the phenyl group.

-

Benzylic Carbon: A signal around δ 63 ppm for the -CH₂-Ph carbon.

-

Hydroxyethyl Carbons: A signal around δ 60 ppm for the -CH₂-OH carbon and another signal for the adjacent -CH₂- group.

-

Piperidine Ring Carbons: Signals in the range of δ 30-55 ppm for the carbons of the piperidine ring.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for the analysis of this compound.[11][12][13][14][15][16][17][18]

General HPLC Method Parameters:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water) is commonly employed. A gradient elution may be necessary to separate impurities with different polarities.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the benzyl group (around 254 nm) is appropriate.

-

Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent and filtered before injection.

Workflow for HPLC Purity Analysis:

Figure 3: A typical workflow for HPLC purity analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 219. The fragmentation pattern would likely involve:

-

Benzylic cleavage: Loss of a benzyl radical to give a fragment at m/z 128, or formation of the tropylium ion at m/z 91.

-

Alpha-cleavage: Cleavage of the bond adjacent to the piperidine nitrogen.

-

Loss of water: A peak at M-18 (m/z 201) due to the loss of a water molecule from the alcohol functional group.[4][13][14][19][20][21][22]

Biological Context: Sigma-1 Receptor Signaling

Many benzylpiperidine derivatives exhibit significant affinity for sigma receptors, particularly the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular processes and is a target for the treatment of numerous neurological and psychiatric disorders.[11][19][23][24]

Sigma-1 Receptor Signaling Pathway:

Figure 4: Simplified signaling pathway of the sigma-1 receptor.

Under normal conditions, the σ₁ receptor is bound to the chaperone protein BiP at the endoplasmic reticulum. Upon stimulation by ligands (agonists) or under conditions of cellular stress, the σ₁ receptor dissociates from BiP and can then interact with various client proteins, including ion channels (such as K⁺ channels), G-protein coupled receptors, and NMDA receptors at the plasma membrane, as well as modulating calcium signaling through the IP₃ receptor. This modulation of calcium homeostasis, along with its role in reducing oxidative stress and neuroinflammation, contributes to its neuroprotective effects. Its involvement in these fundamental cellular processes makes it a promising therapeutic target for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and stroke.[8][11][23][24]

Conclusion

This compound is a valuable chemical entity with potential applications in drug discovery, particularly in the development of ligands for sigma receptors. This guide has provided a summary of its known chemical and physical properties, detailed a plausible synthetic route with a general experimental protocol, and outlined appropriate analytical methods for its characterization. The exploration of the sigma-1 receptor signaling pathway provides a crucial biological context for the relevance of this and related benzylpiperidine derivatives in the field of neuroscience and drug development. Further research to fully elucidate the specific physical properties and biological activity of this compound is warranted.

References

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. whitman.edu [whitman.edu]

- 6. Buy 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethanol [smolecule.com]

- 7. BJOC - Search Results [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]

- 10. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. cia.gov [cia.gov]

- 18. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. rsc.org [rsc.org]

- 21. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 76876-70-5|this compound|BLD Pharm [bldpharm.com]

- 23. 1353987-71-9|2-((1-Benzylpiperidin-4-yl)methoxy)ethanol|BLDpharm [bldpharm.com]

- 24. researchgate.net [researchgate.net]

Technical Guide: 2-(1-Benzylpiperidin-4-yl)ethanol (CAS 76876-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Benzylpiperidin-4-yl)ethanol is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group and a 2-hydroxyethyl group at the 4-position. Its chemical structure, combining a bulky, lipophilic benzyl group with a polar hydroxyl moiety, makes it a compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, suggesting that this compound could serve as a valuable intermediate or a pharmacologically active agent itself. This document provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and potential avenues for biological investigation.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO | - |

| Molecular Weight | 219.32 g/mol | - |

| Appearance | Colorless to pale yellow liquid or solid | [Vendor Information] |

| Predicted XlogP | 2.2 | PubChemLite[1] |

| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm[2] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 220.16959 |

| [M+Na]⁺ | 242.15153 |

| [M-H]⁻ | 218.15503 |

| [M+NH₄]⁺ | 237.19613 |

| [M+K]⁺ | 258.12547 |

| [M+H-H₂O]⁺ | 202.15957 |

| Data sourced from PubChemLite[1] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible two-step synthesis can be devised based on the known preparation of its precursor, 4-(2-hydroxyethyl)piperidine, followed by a standard N-benzylation reaction.

Synthesis of the Precursor: 4-(2-hydroxyethyl)piperidine hydrochloride

Protocol: (Based on the hydrogenation of 2-(4-pyridyl)ethanol)[3]

-

Reaction Setup: In a high-pressure hydrogenation vessel, combine 2-(4-pyridyl)ethanol (1.0 eq), platinum oxide (approx. 0.03 eq by weight), water, and concentrated hydrochloric acid (approx. 1.2 eq).

-

Hydrogenation: The mixture is subjected to hydrogenation at a pressure of 1000 psig. The reaction progress should be monitored by techniques such as TLC or GC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, the catalyst is carefully filtered off. The aqueous solution is then concentrated under reduced pressure to yield 4-(2-hydroxyethyl)piperidine hydrochloride, which can be used in the next step with or without further purification.

N-benzylation of 4-(2-hydroxyethyl)piperidine

Proposed Protocol:

-

Reaction Setup: To a solution of 4-(2-hydroxyethyl)piperidine hydrochloride (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or triethylamine (2.5-3.0 eq) to neutralize the hydrochloride salt and facilitate the subsequent reaction.

-

Alkylation: Add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80°C) to drive the reaction to completion, monitoring by TLC or LC-MS. Once the reaction is complete, the mixture is cooled, and water is added. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activity and Experimental Workflows

The N-benzylpiperidine moiety is present in numerous biologically active compounds, suggesting that this compound could exhibit a range of pharmacological effects. Based on the activities of structurally related molecules, potential areas of investigation include its activity as a cholinesterase inhibitor or as a ligand for various CNS receptors.

Cholinesterase Inhibition Assay

Given that some benzylpiperidine derivatives show acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, this would be a primary screening target.[4][5]

Experimental Protocol (Ellman's Method):

-

Reagent Preparation: Prepare solutions of AChE or BChE, the substrate acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound (this compound) at various concentrations, and DTNB. Incubate for a predefined period.

-

Initiation and Measurement: Initiate the reaction by adding the substrate. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically using a microplate reader at a wavelength of 412 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Receptor Binding Assays

Derivatives of benzylpiperidine have been reported to interact with dopamine and sigma receptors.[4] Radioligand binding assays can be employed to determine the affinity of this compound for these and other CNS receptors.

General Experimental Workflow:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.

-

Binding Assay: In a multi-well plate, incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of the test compound.

-

Separation and Detection: After incubation, separate the bound from the unbound radioligand by rapid filtration. The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. The inhibition constant (Ki) of the test compound is then calculated from its IC₅₀ value.

Visualizations

Proposed Synthesis Workflow

References

- 1. PubChemLite - this compound (C14H21NO) [pubchemlite.lcsb.uni.lu]

- 2. 76876-70-5|this compound|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1-Benzylpiperidin-4-yl)ethanol, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.32 g/mol |

| CAS Number | 76876-70-5 |

| Appearance | Varies (consult supplier) |

| Solubility | Varies (consult supplier) |

| Storage Conditions | 2-8°C, Sealed in a dry environment |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the N-benzyl-4-piperidone precursor, followed by chain extension and reduction.

Step 1: Synthesis of N-Benzyl-4-piperidone

This procedure is adapted from established methods for the synthesis of N-substituted 4-piperidones.

-

Reaction: Benzylamine is reacted with an acrylate ester (e.g., methyl acrylate) via a Michael addition, followed by a Dieckmann condensation to form the piperidone ring.

-

Procedure:

-

To a solution of benzylamine in an alcoholic solvent (e.g., methanol or ethanol), add methyl acrylate dropwise at a controlled temperature (typically below 30°C).

-

After the addition is complete, the reaction mixture is heated to around 50-60°C and maintained for several hours to drive the Michael addition to completion.

-

Excess solvent and unreacted acrylate are removed by distillation.

-

A non-polar solvent (e.g., toluene) and a strong base (e.g., sodium ethoxide) are added to the residue to initiate the Dieckmann condensation. The mixture is heated to facilitate cyclization.

-

The reaction is then cooled and neutralized with an acid. Subsequent hydrolysis and decarboxylation yield N-benzyl-4-piperidone.

-

The product is purified by distillation under reduced pressure.

-

Step 2: Synthesis of this compound

This step involves a Wittig reaction to introduce the two-carbon chain, followed by a reduction.

-

Reaction: The carbonyl group of N-benzyl-4-piperidone is converted to an alkene with a two-carbon extension using a Wittig reagent, which is then reduced to the final alcohol.

-

Procedure:

-

Wittig Reagent Preparation: Prepare the ylide by reacting a suitable phosphonium salt (e.g., (2-hydroxyethyl)triphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous ether solvent.

-

Wittig Reaction: Add the synthesized N-benzyl-4-piperidone to the ylide solution at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion. This forms the intermediate alkene.

-

Reduction: The resulting alkene is then subjected to reduction. A standard method such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) can be employed to reduce the double bond and yield this compound.

-

Purification: The final product is purified using column chromatography.

-

Potential Biological Activity and Signaling Pathway

Derivatives of benzylpiperidine have been noted for their interaction with various biological targets, with a significant number showing affinity for sigma (σ) receptors. The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in modulating cellular stress responses and calcium signaling.

The following diagram illustrates a simplified representation of the sigma-1 receptor signaling pathway, which may be relevant to the biological activity of this compound and its derivatives.

Caption: Sigma-1 Receptor Signaling Pathway.

An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)ethanol

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data for 2-(1-Benzylpiperidin-4-yl)ethanol, a molecule of interest to researchers and professionals in the fields of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a tertiary amine featuring a piperidine ring N-substituted with a benzyl group and a 2-hydroxyethyl group attached at the 4-position of the piperidine ring.

Molecular Formula: C₁₄H₂₁NO[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 76876-70-5[2]

-

SMILES: OCCC1CCN(CC2=CC=CC=C2)CC1[1]

-

InChIKey: FBFPTWSKNJHCGT-UHFFFAOYSA-N[1]

Stereochemistry

A critical analysis of the molecular structure of this compound reveals the absence of any chiral centers. The carbon atoms within the piperidine ring and the ethanol side chain are not bonded to four different substituents. Consequently, this molecule is achiral and does not exhibit enantiomerism or diastereomerism.

However, the piperidine ring is conformationally flexible and can exist in various forms, with the chair conformation being the most stable. In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky benzyl and 2-hydroxyethyl groups are expected to preferentially occupy the equatorial positions to minimize steric hindrance, leading to a more stable conformational isomer.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 219.32 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 219.16231 Da | PubChem[1] |

| XlogP (predicted) | 2.2 | PubChem[1] |

| Predicted Collision Cross Section ([M+H]⁺) | 152.5 Ų | PubChem[1] |

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related N-benzylpiperidine derivatives. A common approach involves the reductive amination of a suitable piperidone precursor.

Hypothetical Synthetic Workflow:

References

An In-depth Technical Guide on the Physical Properties and Solubility of 2-(1-Benzylpiperidin-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1-Benzylpiperidin-4-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of key physical properties.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 76876-70-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₁NO | [1][2][3] |

| Molecular Weight | 219.32 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Predicted XlogP | 2.2 | [5] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented. However, based on its chemical structure, which features a polar hydroxyl group and a larger non-polar benzylpiperidine moiety, a qualitative solubility profile can be inferred. The predicted XlogP value of 2.2 further supports lower solubility in water and higher solubility in organic solvents.[5]

| Solvent Class | Predicted Solubility | Rationale |

| Water | Moderate to Low | The presence of the hydroxyl group allows for hydrogen bonding with water, but the large hydrophobic benzyl and piperidine structures limit overall aqueous solubility.[1] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | These solvents can engage in hydrogen bonding with the hydroxyl group of the compound. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the polar and non-polar regions of the molecule. |

| Non-Polar Organic Solvents (e.g., Toluene, Hexane) | Likely Soluble | The significant non-polar character imparted by the benzyl and piperidine rings suggests solubility in non-polar solvents. |

A Safety Data Sheet (SDS) for the compound indicates it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

Experimental Protocols

For researchers requiring precise quantitative data, the following are detailed standard operating procedures for determining key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.

Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

The sample of this compound (if solid)

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly at first, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[7][8][9][10]

-

For accurate results, perform the determination in triplicate.

Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

The sample of this compound (if liquid)

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the fusion tube.

-

Attach the fusion tube to a thermometer and immerse it in a heating bath.

-

Heat the bath gently and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

Note the temperature when a continuous and rapid stream of bubbles is observed. This is the boiling point.[11][12][13][14][15]

-

Allow the apparatus to cool slowly and note the temperature at which the liquid begins to re-enter the capillary tube; this is also an indication of the boiling point.

Solubility Determination (Qualitative and Semi-Quantitative)

This protocol outlines a systematic approach to determining the solubility of a compound in various solvents.

Materials:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

The sample of this compound

-

A range of solvents (e.g., water, ethanol, DMSO, hexane)

Procedure:

-

Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a test tube.

-

Add a measured volume of the solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

-

If the compound is soluble, incrementally add more solute to determine the saturation point.

-

If the compound is not fully dissolved, incrementally add more solvent until the solid dissolves to determine the solubility in terms of mg/mL or mol/L.[16][17][18][19][20]

-

Repeat this process for each solvent of interest.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the qualitative determination of a compound's solubility.

Caption: Workflow for determining compound solubility.

References

- 1. CAS 76876-70-5: 1-Benzyl-4-(2-hydroxyethyl)piperidine [cymitquimica.com]

- 2. CAS RN 76876-70-5 | Fisher Scientific [fishersci.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 76876-70-5|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C14H21NO) [pubchemlite.lcsb.uni.lu]

- 6. aablocks.com [aablocks.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. byjus.com [byjus.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. www1.udel.edu [www1.udel.edu]

Spectroscopic Profile of 2-(1-Benzylpiperidin-4-yl)ethanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1-Benzylpiperidin-4-yl)ethanol. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document presents illustrative spectroscopic data, detailed experimental methodologies for acquiring such data, and a logical workflow for the characterization of synthesized compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is representative and compiled from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H (benzyl) |

| 3.64 | t | 2H | -CH₂-OH |

| 3.51 | s | 2H | -N-CH₂ -Ph |

| 2.85 | d | 2H | Piperidine H (axial, C2, C6) |

| 2.05 | t | 2H | Piperidine H (equatorial, C2, C6) |

| 1.70 - 1.55 | m | 3H | Piperidine H (C3, C5, C4) |

| 1.45 | q | 2H | -CH₂ -CH₂-OH |

| 1.30 - 1.15 | m | 2H | Piperidine H (axial, C3, C5) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C (quaternary, benzyl) |

| 129.2 | Ar-C H (benzyl) |

| 128.3 | Ar-C H (benzyl) |

| 127.1 | Ar-C H (benzyl) |

| 63.4 | -N-CH₂ -Ph |

| 60.8 | -CH₂ -OH |

| 53.5 | Piperidine C (C2, C6) |

| 38.7 | -CH₂ -CH₂-OH |

| 36.2 | Piperidine C (C4) |

| 31.8 | Piperidine C (C3, C5) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Data (Illustrative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | O-H stretch (alcohol) |

| 3080 - 3030 | Medium | C-H stretch (aromatic) |

| 2920 - 2850 | Strong | C-H stretch (aliphatic) |

| 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1120 | Strong | C-N stretch (tertiary amine) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data (Illustrative)

| m/z | Relative Intensity (%) | Assignment |

| 219 | 40 | [M]⁺ (Molecular Ion) |

| 202 | 15 | [M - OH]⁺ |

| 174 | 20 | [M - CH₂CH₂OH]⁺ |

| 128 | 30 | [M - C₇H₇ - H]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the proton spectrum with a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

Accumulate a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to span from 0 to 220 ppm.

-

Use a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on established correlation tables and prediction software.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the infrared spectrum.

-

Data Acquisition: Typically, scan the mid-infrared region from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups present in the molecule by comparing the peak positions (in cm⁻¹) to standard IR correlation charts.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule, typically in positive ion mode to form [M+H]⁺. Electron ionization (EI) can also be used to observe the molecular ion [M]⁺ and characteristic fragmentation patterns.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of N-benzylpiperidine derivatives often involves cleavage of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Biological Activity of 2-(1-Benzylpiperidin-4-yl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-(1-benzylpiperidin-4-yl)ethanol derivatives. The information is compiled from various scientific publications and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways and experimental workflows.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this core structure have shown significant affinity for various molecular targets, indicating their potential for the development of novel therapeutics for a range of disorders, particularly those affecting the central nervous system (CNS). The primary biological activities associated with these derivatives include modulation of sigma receptors (σ1 and σ2) and inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE). These targets are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease, as well as in pain, and psychiatric disorders. This guide aims to provide a detailed summary of the existing data to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The biological activity of this compound derivatives and structurally related compounds has been evaluated against several key molecular targets. The following tables summarize the available quantitative data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), providing a comparative overview of their potency and selectivity.

Table 1: Sigma Receptor Binding Affinity of this compound Derivatives and Analogs

| Compound/Derivative | Target | Ki (nM) | Reference |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 ± 0.43 | [1] |

| "" | gpσ1R | 2.9 | [1] |

| "" | rσ2R | >400 | [1] |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | σ1 | - | |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | σ1 | - | |

| Haloperidol | σ1 | 2.5 | [2] |

| (+)-Pentazocine | σ1 | - | [3] |

| PB28 | σ1 | 0.36 | [4] |

| "" | σ2 | 5.42 | [4] |

Table 2: Cholinesterase Inhibition by this compound Derivatives and Analogs

| Compound/Derivative | Target | IC50 (nM) | Reference |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | 13 | [1] |

| "" | BuChE | 3100 | [1] |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | [5] |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 | |

| Donepezil | AChE | - | |

| Rivastigmine | AChE/BuChE | - | |

| Ethopropazine | BuChE | 1700 ± 530 | [6] |

| Physostigmine | BChE | 34.4 ± 14.7 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the evaluation of this compound derivatives.

Sigma Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[3][7]

Materials:

-

Radioligand for σ1: [³H]-(+)-pentazocine

-

Radioligand for σ2: [³H]-DTG (1,3-di-o-tolylguanidine)

-

Non-specific binding control for σ1: Haloperidol (10 µM)

-

Masking agent for σ1 sites (for σ2 assay): (+)-Pentazocine (1 µM)

-

Non-specific binding control for σ2: DTG (10 µM)

-

Tissue homogenate: Guinea pig liver membranes (for σ1) or rat liver membranes (for σ2)

-

Incubation Buffer: 50 mM Tris-HCl, pH 8.0

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh guinea pig or rat liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer to a specific protein concentration (e.g., 400 µg per assay tube).

-

Assay Setup: In a 96-well plate or individual tubes, add the following in order:

-

Incubation buffer

-

Test compound at various concentrations or vehicle for total binding.

-

Non-specific binding control (e.g., haloperidol or DTG) for determining non-specific binding.

-

For σ2 assays, add (+)-pentazocine to mask σ1 sites.

-

Radioligand ([³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2) at a concentration near its Kd.

-

Membrane homogenate.

-

-

Incubation: Incubate the mixture for 120 minutes at 25°C.[8]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE and BuChE inhibitors.[9][10]

Materials:

-

Enzyme: Electric eel AChE or equine serum BuChE

-

Substrate: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Buffer: 0.1 M Potassium phosphate buffer, pH 8.0

-

Test compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Assay Preparation: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Enzyme solution (AChE or BuChE)

-

Test compound at various concentrations or vehicle for control.

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.[9]

-

Reaction Initiation: Add the substrate (acetylthiocholine or butyrylthiocholine) to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., for 5 minutes) using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of substrate hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction (enzyme activity) from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value from the concentration-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or neuroprotective effects of the compounds on neuronal cell lines.[11][12]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). For neuroprotection studies, cells can be co-treated with a neurotoxin.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon stimulation by agonists, it dissociates from its binding partner BiP and modulates various downstream signaling pathways, including calcium signaling and the expression of neurotrophic factors, which are crucial for cell survival and neuroprotection.[13][14]

Caption: Sigma-1 receptor agonist signaling pathway.

Experimental Workflow for Screening Acetylcholinesterase Inhibitors

The process of identifying and characterizing novel acetylcholinesterase (AChE) inhibitors from a library of compounds, such as this compound derivatives, typically follows a structured workflow involving initial screening, confirmation of activity, and determination of potency.[15][16]

Caption: Workflow for AChE inhibitor screening.

Conclusion

Derivatives of this compound represent a versatile class of compounds with significant potential for therapeutic development, particularly in the realm of neurodegenerative and psychiatric disorders. Their ability to potently modulate sigma receptors and inhibit cholinesterases highlights their promise as multi-target ligands. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 13. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

2-(1-Benzylpiperidin-4-yl)ethanol: A Versatile Precursor for the Development of High-Affinity Sigma Receptor Ligands

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The sigma (σ) receptors, comprising two main subtypes, σ1 and σ2, have emerged as significant therapeutic targets for a range of central nervous system (CNS) disorders and proliferative diseases. The 2-(1-benzylpiperidin-4-yl)ethanol scaffold serves as a crucial and versatile precursor in the synthesis of a diverse array of potent and selective sigma receptor ligands. Its inherent structural features, including a basic piperidine nitrogen and a modifiable ethanol side chain, provide a robust platform for the development of novel therapeutic and diagnostic agents. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and signaling pathways associated with sigma receptor ligands derived from this pivotal precursor.

Sigma Receptor Signaling Pathways

Sigma receptors are intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER), where they modulate a variety of cellular signaling cascades.

Sigma-1 Receptor (σ1R) Signaling

The σ1 receptor is a ligand-operated chaperone protein that plays a critical role in cellular stress responses. In its inactive state, it is complexed with the binding immunoglobulin protein (BiP). Upon ligand binding or cellular stress, σ1R dissociates from BiP and interacts with a multitude of client proteins, including ion channels and G-protein coupled receptors, to modulate their activity.

Caption: Sigma-1 Receptor Signaling Cascade.

Sigma-2 Receptor (σ2R) Signaling

The σ2 receptor, identified as the transmembrane protein 97 (TMEM97), is also located in the ER and is implicated in cholesterol homeostasis and cell proliferation.[1] It forms complexes with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), to regulate cellular processes.[2][3] Dysregulation of σ2R signaling is associated with various cancers and neurodegenerative diseases.[1]

Caption: Sigma-2 Receptor Signaling Overview.

Experimental Protocols

Synthesis of Sigma Receptor Ligands from this compound

The conversion of this compound into various sigma receptor ligands typically involves the initial modification of the hydroxyl group to a more reactive functional group, such as a tosylate or an amine.

1. Synthesis of 2-(1-Benzylpiperidin-4-yl)ethyl 4-methylbenzenesulfonate (Tosylate Intermediate)

This protocol outlines the conversion of the precursor's alcohol to a tosylate, creating a good leaving group for subsequent nucleophilic substitution.

-

Materials: this compound, anhydrous pyridine, tosyl chloride.

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of tosyl chloride (1.2 equivalents) in anhydrous pyridine dropwise to the cooled mixture.

-

Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.

-

Quench the reaction by adding 4N HCl.

-

Extract the product with dichloromethane (CH2Cl2).

-

Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent to yield the tosylate intermediate.

-

2. Synthesis of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (A Representative Ligand)

This protocol describes the synthesis of a potent σ1R ligand from an amine intermediate, which can be derived from the tosylate or via a Mitsunobu reaction on the starting alcohol.

-

Materials: 4-(2-Aminoethyl)-1-benzylpiperidine, 2-chloro-6-(methyl(prop-2-yn-1-yl)amino)pyridine-3,5-dicarbonitrile, anhydrous solvent (e.g., acetonitrile), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

-

Procedure:

-

Dissolve 4-(2-aminoethyl)-1-benzylpiperidine (1 equivalent) and 2-chloro-6-(methyl(prop-2-yn-1-yl)amino)pyridine-3,5-dicarbonitrile (1 equivalent) in anhydrous acetonitrile.

-

Add DIPEA (2 equivalents) to the mixture.

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Sigma Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of the synthesized compounds for σ1 and σ2 receptors.

1. σ1 Receptor Binding Assay

-

Radioligand: --INVALID-LINK---pentazocine

-

Tissue Preparation: Guinea pig brain membrane homogenates.

-

Procedure:

-

Incubate the membrane homogenates with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Define non-specific binding using a high concentration of a known σ1 ligand, such as haloperidol (10 µM).

-

Incubate the mixture at 37°C for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

-

2. σ2 Receptor Binding Assay

-

Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]DTG)

-

Tissue Preparation: Rat liver membrane homogenates.

-

Procedure:

-

Follow a similar procedure to the σ1 assay, but include a high concentration of (+)-pentazocine to mask the σ1 receptor sites, as [3H]DTG binds to both subtypes.

-

Define non-specific binding with a high concentration of unlabeled DTG or haloperidol.

-

Analyze the data as described for the σ1 receptor binding assay.

-

Experimental Workflow

The overall process from precursor to a characterized sigma receptor ligand can be visualized as a multi-step workflow.

References

The Therapeutic Potential of Benzylpiperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of therapeutic agents with significant clinical applications. Its unique combination of a basic piperidine ring and an aromatic benzyl group provides a versatile framework for interacting with a multitude of biological targets, particularly within the central nervous system. This technical guide provides an in-depth exploration of the therapeutic applications of benzylpiperidine compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Therapeutic Applications in Alzheimer's Disease

Benzylpiperidine derivatives have been extensively investigated as potential therapeutic agents for Alzheimer's disease (AD), primarily targeting cholinesterases and other disease-related pathways.

Cholinesterase Inhibition

A primary strategy in the symptomatic treatment of AD is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][2] Several benzylpiperidine-based compounds have been developed as potent cholinesterase inhibitors.[3]

Quantitative Data: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Donepezil | hAChE | 0.023 | [4] |

| Tacrine | hAChE | 0.424 | [4] |

| Galantamine | hAChE | 18.6 | [4] |

| Compound d5 | HDAC | 0.17 | [5] |

| AChE | 6.89 | [5] | |

| Compound d10 | HDAC | 0.45 | [5] |

| AChE | 3.22 | [5] | |

| Compound 4a | AChE | 2.08 ± 0.16 | |

| BuChE | 7.41 ± 0.44 | ||

| Compound 23 | BuChE | 0.72 | [3] |

hAChE: human Acetylcholinesterase

Experimental Protocol: Determination of Cholinesterase Activity (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.[6][7] It relies on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[8]

Materials:

-

Phosphate buffer (0.1 M, pH 7.4)

-

DTNB solution (0.5 mM in phosphate buffer)

-

Acetylthiocholine iodide (or butyrylthiocholine iodide) substrate solution (e.g., 20 mM)

-

Enzyme solution (e.g., purified cholinesterase or tissue homogenate)

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test benzylpiperidine compounds.

-

In a 96-well plate, add 10 µL of the enzyme sample to each well.

-

Add 180 µL of the DTNB solution to each well.

-

Add 10 µL of the test inhibitor dilution to the appropriate wells. A control well should contain the vehicle used to dissolve the inhibitor.

-

Pre-incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 405-412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase Inhibition Pathway.

Pain Management: Dual MOR and σ1 Receptor Ligands

Benzylpiperidine derivatives have emerged as promising candidates for the development of novel analgesics with improved side-effect profiles. A key strategy involves the design of dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[9][10] Activation of MOR is a well-established mechanism for pain relief, while modulation of the σ1R can potentiate analgesia and mitigate some of the adverse effects associated with opioid use.[9][10]

Quantitative Data: In Vitro and In Vivo Activity of a Dual MOR/σ1R Benzylpiperidine Ligand

| Compound | Target | Kᵢ (nM) | ED₅₀ (mg/kg) | Pain Model | Reference |

| Compound 52 | MOR | 56.4 | 4.04 | Abdominal contraction (mice) | [9][10] |

| σ1R | 11.0 | 6.88 | Carrageenan-induced inflammatory pain (mice) | [9][10] | |

| 13.98 | Formalin test (rats) | [9][10] | |||

| 7.62 | CFA-induced chronic pain (mice) | [9][10] |

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This assay determines the affinity of a test compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[11][12][13]

Materials:

-

Membrane preparation from a source rich in σ1 receptors (e.g., guinea pig liver).[11][12]

-

Radioligand specific for σ1R (e.g., [³H]-(+)-pentazocine).[11]

-

Non-radiolabeled ligand to define non-specific binding (e.g., haloperidol).

-

Test benzylpiperidine compounds.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test benzylpiperidine compounds.

-

In reaction tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-radiolabeled ligand (for non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 6 hours at 37°C for --INVALID-LINK---pentazocine).[13]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding at each concentration of the test compound and calculate the Ki value.

Signaling Pathway: Sigma-1 Receptor Modulation

The σ1R is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[14][15][16] Upon activation by agonists, it can translocate and interact with various client proteins, including ion channels and other receptors, to modulate a wide range of cellular signaling pathways.[14][17]

Caption: Sigma-1 Receptor Signaling Cascade.

Neuroinflammation and Neurodegeneration: MAGL Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[18] Inhibition of MAGL elevates 2-AG levels, which enhances endocannabinoid signaling and reduces the production of pro-inflammatory arachidonic acid and prostaglandins.[9][19] This dual action makes MAGL a promising therapeutic target for neuroinflammatory and neurodegenerative diseases.[18][20] Benzylpiperidine derivatives have been developed as potent and reversible MAGL inhibitors.

Experimental Protocol: MAGL Inhibitor Activity Assay (Fluorometric Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL using a fluorogenic substrate.[21][22]

Materials:

-

Human recombinant MAGL enzyme.

-

Fluorogenic MAGL substrate (e.g., 2-arachidonoylglycerol-based).

-

Assay buffer (e.g., HEPES buffer, pH 7.5, with BSA).

-

Test benzylpiperidine inhibitor compounds.

-

Black, flat-bottom 96-well plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test benzylpiperidine compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer and the test inhibitor dilutions.

-

Add the MAGL enzyme solution to each well. A control well should contain the vehicle.

-

Pre-incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin measuring the increase in fluorescence in kinetic mode at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Signaling Pathway: Downstream Effects of MAGL Inhibition

Caption: Downstream effects of MAGL inhibition.

Other Therapeutic Applications

The versatility of the benzylpiperidine scaffold has led to its exploration in various other therapeutic areas, including as monoamine transporter inhibitors for psychiatric disorders and as stimulants.

Experimental Protocol: Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine (dopamine, norepinephrine, or serotonin) into cells expressing the corresponding transporter (DAT, NET, or SERT).[4][23][24][25]

Materials:

-

Cell line expressing the monoamine transporter of interest (e.g., HEK293 cells).

-

Radiolabeled monoamine (e.g., [³H]dopamine).

-

Test benzylpiperidine compounds.

-

Assay buffer (e.g., Krebs-phosphate buffer).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Culture the cells expressing the target transporter in 96-well plates.

-

Prepare serial dilutions of the test benzylpiperidine compounds.

-

Wash the cells with assay buffer.

-

Add the test compound dilutions and the radiolabeled monoamine to the cells.

-

Incubate for a specific time to allow for transporter-mediated uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Determine the percent inhibition of uptake at each concentration of the test compound and calculate the IC50 value.

Workflow: Drug Discovery and Development of Benzylpiperidine Compounds

Caption: Drug Discovery Workflow.

This technical guide provides a comprehensive overview of the significant therapeutic potential of benzylpiperidine compounds. The versatility of this scaffold, coupled with a deep understanding of its interactions with various biological targets, continues to drive the development of novel and improved therapies for a range of debilitating diseases.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 18. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 21. benchchem.com [benchchem.com]

- 22. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. moleculardevices.com [moleculardevices.com]

- 25. moleculardevices.com [moleculardevices.com]

The Structure-Activity Relationship of 1-Benzylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability of the benzyl and piperidine moieties to interact with a wide array of biological targets have made it a focal point in the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine derivatives, focusing on their interactions with key biological targets implicated in a variety of disease states. This document summarizes quantitative SAR data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Core Biological Targets and Structure-Activity Relationship Insights

1-Benzylpiperidine derivatives have been extensively explored as modulators of several important biological targets, primarily within the central nervous system. The key to their activity lies in the strategic substitution on both the piperidine ring and the benzyl moiety, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine moiety is a key pharmacophore in several potent AChE inhibitors, including the well-known drug Donepezil.

Key SAR Insights:

-

N-Benzyl Group: The N-benzyl group is crucial for activity, often engaging in cation-π interactions with the peripheral anionic site (PAS) of the AChE active site.[1]

-

Piperidine Ring: The basic nitrogen of the piperidine ring is essential for interaction with the catalytic anionic site (CAS) of AChE. N-benzoylpiperidine derivatives, lacking this basicity, are typically inactive.[2]

-

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence inhibitory potency.

-

Linker and Terminal Moiety: The connection of a second moiety to the piperidine ring, often via a linker, allows for interactions with other regions of the enzyme, enhancing potency. For instance, replacing an ester linker with a more metabolically stable amide linker has been explored.

Table 1: SAR of 1-Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors

| Compound ID | R (Benzyl Substituent) | X (Linker) | Y (Terminal Moiety) | AChE IC50 (nM) | Reference |

| Donepezil (E2020) | H | -CH2- | 5,6-dimethoxy-1-indanone | 5.7 | [3] |

| Compound 21 | H | -CH2CH2N(CH3)CO- | 4'-(benzylsulfonyl)benzoyl | 0.56 | [2] |

Sigma (σ) Receptor Modulation

Sigma receptors, particularly the σ1 subtype, are implicated in a range of neurological and psychiatric disorders. 1-Benzylpiperidine derivatives have been developed as potent and selective σ receptor ligands.

Key SAR Insights:

-

Aralkyl Moiety: Modifications to the aralkyl group attached to the piperidine nitrogen have a profound impact on affinity and selectivity for σ1 versus σ2 receptors.

-

4-Position of Piperidine: Substitution at the 4-position of the piperidine ring is a common strategy to enhance affinity.

-